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Cat. No.: B15618000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting

chronopharmacology studies of the synthetic adrenocorticotropin fragment, ACTH(1-17). The

following sections detail the time-dependent effects of ACTH(1-17) on various physiological

parameters, provide a detailed experimental protocol for a typical study in mice, and illustrate

the key experimental workflows and signaling pathways involved.

Introduction to Chronopharmacology of ACTH(1-17)
Chronopharmacology is the study of how the timing of drug administration influences its

efficacy and toxicity, in relation to the body's natural circadian rhythms. ACTH(1-17) is a

synthetic analogue of the N-terminal fragment of adrenocorticotropic hormone. Its effects are

known to vary depending on the time of day it is administered. Understanding these time-

dependent effects is crucial for optimizing its therapeutic potential and minimizing adverse

reactions. Studies have shown that the administration time of ACTH(1-17) can significantly alter

its impact on DNA synthesis in various tissues and on hormone secretion.[1][2][3]

Quantitative Data Summary
The following tables summarize the dosing schedules and observed effects of ACTH(1-17)

from various chronopharmacology studies.

Table 1: Dosing Schedule and Effects of ACTH(1-17) in Murine Models
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Species/Strain
Tissue(s)
Studied

Dose

Dosing
Timepoints
(Light/Dark
Cycle)

Key Findings

CD2F1 Mice
Metaphyseal

Bone

0.02 IU/kg or 20

IU/kg

6 timepoints, 4

hours apart over

24h (12h

light/12h dark)

The effect on

DNA synthesis

was dependent

on the dosing

time.[1]

CD2F1 Mice

Tongue,

Esophagus,

Stomach

20 IU/kg

Multiple

timepoints in a

12h light/12h

dark cycle

ACTH(1-17)

could increase,

decrease, or

have no effect on

DNA synthesis

depending on the

administration

time. The most

significant

decrease (up to

60%) in DNA

synthesis was

observed when

administered at

the end of the

dark span or the

beginning of the

light span.[2][3]

Table 2: Dosing Schedule and Effects of ACTH(1-17) in Human Studies
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Population
Measured
Parameters

Dose
Dosing
Timepoints

Key Findings

Healthy Young

Men

Urinary 17-

hydroxycorticost

eroids (17-

OHCS), Oral

Temperature,

Grip Strength,

Peak Expiratory

Flow, Self-rated

Fatigue

100 µg i.m.
07:00, 14:00,

21:00

Maximal

stimulation of

glucocorticoid

secretion

occurred when

ACTH was given

at the beginning

of the activity

span (07:00).

This timing also

resulted in the

greatest

decrease in

fatigue and the

largest increase

in grip strength

and peak

expiratory flow.

Experimental Protocols
This section provides a detailed protocol for a representative chronopharmacology study of

ACTH(1-17) in mice, focusing on the assessment of DNA synthesis in a target tissue.

Objective: To determine the effect of ACTH(1-17) administration time on the rate of DNA

synthesis in a specific tissue (e.g., bone, gastrointestinal tract) in mice.

Materials:

CD2F1 mice (or other appropriate strain)

ACTH(1-17) (synthetic)

Sterile saline solution
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[3H]Thymidine or 5-bromo-2'-deoxyuridine (BrdU) for labeling DNA synthesis

Animal housing with controlled lighting (12h light/12h dark)

Syringes and needles for injection

Tissue collection tools

Scintillation counter or immunohistochemistry reagents (depending on the labeling method)

Procedure:

Animal Acclimation and Synchronization:

House the mice in a temperature- and humidity-controlled environment with a strict 12-

hour light/12-hour dark cycle for at least two weeks to synchronize their circadian rhythms.

Provide ad libitum access to food and water.

Preparation of ACTH(1-17) Solution:

Dissolve the synthetic ACTH(1-17) in sterile saline to the desired concentration (e.g., 20

IU/kg).

Prepare a vehicle control of sterile saline.

Experimental Groups and Dosing Schedule:

Divide the mice into multiple experimental groups, with each group corresponding to a

specific time point of injection. For a comprehensive study, injections should be

administered at several time points throughout the 24-hour cycle (e.g., every 4 hours).

Include a control group that receives a saline injection at each time point.

ACTH(1-17) Administration:

At each designated time point, inject the mice intraperitoneally (i.p.) or subcutaneously

(s.c.) with either the ACTH(1-17) solution or saline.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement of DNA Synthesis:

This protocol details the [3H]Thymidine incorporation method.

At a fixed time interval after the ACTH(1-17) or saline injection (e.g., 4 hours), administer a

pulse of [3H]Thymidine to each mouse.

After a set labeling period (e.g., 30 minutes), euthanize the mice.

Promptly dissect the target tissue (e.g., metaphyseal bone, a section of the esophagus).

Process the tissue to extract the DNA.

Measure the amount of incorporated [3H]Thymidine using a scintillation counter.

Express the results as disintegrations per minute (DPM) per microgram of DNA.

Data Analysis:

Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to

determine the significance of the main effects of treatment (ACTH vs. saline), time of

administration, and their interaction.

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Experimental workflow for a chronopharmacology study of ACTH(1-17).
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Signaling Pathway Diagram
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Caption: Signaling pathway of ACTH(1-17) leading to modulation of DNA synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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